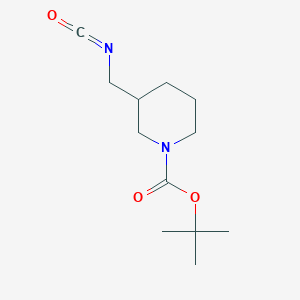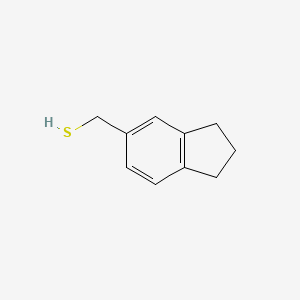
(2,3-Dihydro-1h-inden-5-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1h-inden-5-yl)methanethiol is an organic compound with the molecular formula C10H12S It is a thiol derivative of indane, characterized by the presence of a methanethiol group attached to the indane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1h-inden-5-yl)methanethiol typically involves the reaction of indanone derivatives with thiol reagents. One common method is the reduction of 5-indanyl methyl ketone followed by thiolation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-1h-inden-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,3-Dihydro-1h-inden-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-1h-inden-5-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dihydro-1h-inden-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2,3-Dihydro-1h-inden-5-yl)methanamine: Contains an amine group instead of a thiol group.
1-(2,3-Dihydro-1h-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a more complex structure.
Uniqueness
(2,3-Dihydro-1h-inden-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs
Propiedades
Fórmula molecular |
C10H12S |
|---|---|
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-5-ylmethanethiol |
InChI |
InChI=1S/C10H12S/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 |
Clave InChI |
USBNCGCHJNRRSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
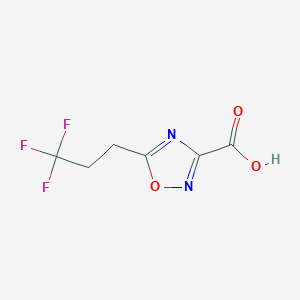
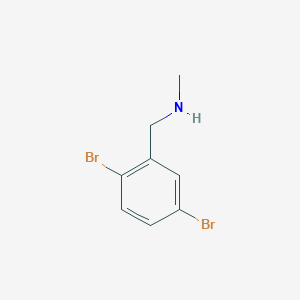

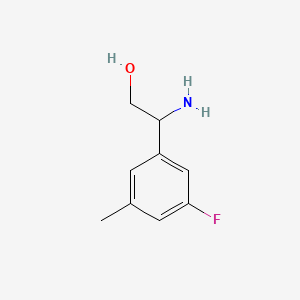

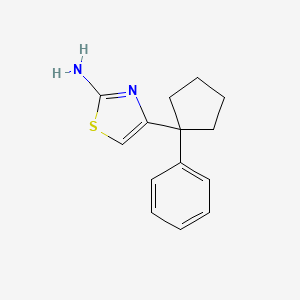
![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)
